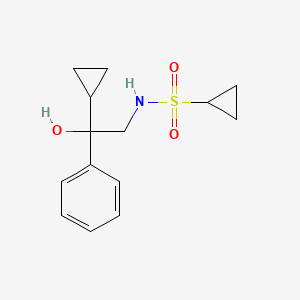

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c16-14(12-6-7-12,11-4-2-1-3-5-11)10-15-19(17,18)13-8-9-13/h1-5,12-13,15-16H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKPHYYHEUJLMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cyclopropanesulfonamide typically involves multiple steps, starting with the reaction of cyclopropylamine with phenylacetic acid to form the intermediate cyclopropylphenylacetic acid. This intermediate is then subjected to sulfonamide formation using cyclopropanesulfonic acid chloride under controlled conditions.

Industrial Production Methods: : On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: : In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: : In biological research, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cyclopropanesulfonamide is used to investigate cellular processes and molecular interactions. It serves as a tool for probing enzyme activities and signaling pathways.

Medicine: : In the medical field, this compound has potential therapeutic applications. It is being studied for its effects on various diseases, including its role as a potential drug candidate for treating conditions such as inflammation and cancer.

Industry: : In industry, this compound is utilized in the development of new materials and chemicals. Its properties make it suitable for applications in material science, including the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cyclopropanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanisms are still under investigation, but research suggests that it may play a role in regulating cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cyclopropanesulfonamide and related cyclopropanesulfonamide derivatives are outlined below:

Structural Variations

Functional and Pharmacological Differences

- Hydrophilicity vs. Lipophilicity: The target compound’s hydroxyl and phenyl groups may increase hydrophilicity compared to analogues like N-(3-amino-4-methylcyclopentyl)cyclopropanesulfonamide, which lacks aromaticity . However, cyclopentyl- or bicyclo[2.2.2]octane-containing derivatives (e.g., ) exhibit higher lipophilicity due to bulky aliphatic frameworks .

- Reactivity: The hydroxyl group in the target compound could participate in hydrogen bonding or oxidation reactions, whereas amino-substituted derivatives (e.g., ) are prone to further functionalization (e.g., isocyanate formation) .

- Biological Activity : Heterocyclic analogues (e.g., pyrrolo-pyridines in , imidazo-pyrrolo-pyrazines in ) are frequently designed for kinase inhibition or anticancer activity, as seen in their nitro or sulfonyl modifications . The target compound’s pharmacological profile remains speculative but may diverge due to its unique substituents.

Q & A

Q. Q: What are the key synthetic routes for preparing N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)cyclopropanesulfonamide, and how can reaction conditions be optimized?

A: The synthesis typically involves cyclopropane ring formation, sulfonamide coupling, and hydroxylation steps. For example:

- Cyclopropane Formation : Use of [1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)] and [1-hydroxybenzotriazole (HOBt)] to activate carboxylic acids for amide bond formation with cyclopropylamine derivatives .

- Sulfonamide Coupling : Reacting cyclopropanesulfonyl chloride with amines under basic conditions (e.g., triethylamine in THF) at 0–25°C .

- Hydroxylation : Epoxidation of olefin intermediates followed by acid-catalyzed ring-opening .

Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), use catalysts like DMAP for sulfonamide coupling , and monitor reaction progress via TLC or LC-MS to minimize side products.

Structural Characterization

Q. Q: Which analytical techniques are critical for confirming the structure and purity of this compound?

A:

- NMR Spectroscopy : ¹H and ¹³C NMR identify cyclopropane protons (δ 0.8–1.5 ppm, complex splitting) and sulfonamide groups (δ 3.0–3.5 ppm). NOE experiments resolve stereochemistry .

- HRMS : Validates molecular formula (e.g., C₁₅H₂₁NO₃S requires m/z 263.337 [M+H]⁺) .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers .

Biological Activity Profiling

Q. Q: How can researchers evaluate the biological activity of this compound, and what targets are plausible?

A:

- In Vitro Assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays. The sulfonamide moiety may inhibit carbonic anhydrases .

- Binding Studies : Surface plasmon resonance (SPR) or ITC to assess affinity for receptors like 5-HT₂C, where cyclopropane derivatives show functional selectivity .

- Cellular Models : Test cytotoxicity (MTT assay) and uptake in cancer cell lines, leveraging the compound’s lipophilic cyclopropane group for membrane penetration .

Advanced Mechanistic Studies

Q. Q: What strategies can elucidate the reaction mechanisms of cyclopropane ring formation in its synthesis?

A:

- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track ring closure via [2+1] cycloaddition or Simmons–Smith reactions .

- DFT Calculations : Model transition states to predict regioselectivity in cyclopropanation (e.g., endo vs. exo addition) .

- Kinetic Analysis : Vary temperature/pressure to determine activation parameters (ΔH‡, ΔS‡) for ring-closing steps .

Stereochemical Challenges

Q. Q: How does stereochemistry at the cyclopropane and hydroxyl groups impact activity, and how can it be controlled?

A:

- Diastereomer Separation : Chiral HPLC or crystallization to isolate cis/trans cyclopropane isomers. For example, cis-configuration in N-((Cis)-3-hydroxycyclobutyl) derivatives enhances receptor binding .

- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh₂(OAc)₄) for enantiomeric control .

- Activity Correlation : Compare IC₅₀ values of stereoisomers in target assays; e.g., (S)-enantiomers may show 10-fold higher potency than (R)-counterparts in serotonin receptor modulation .

Data Contradictions and Resolution

Q. Q: How should researchers address discrepancies in reported synthetic yields or biological data?

A:

- Reproducibility Checks : Verify solvent purity (e.g., anhydrous THF vs. technical grade) and catalyst batches. For example, tert-butylamine purity in sulfonamide synthesis affects yields by >20% .

- Meta-Analysis : Compare conditions across studies—e.g., microwave-assisted synthesis may reduce reaction time from 24h to 2h but require higher temperatures .

- Statistical Validation : Use triplicate experiments with ANOVA to confirm significance of biological activity differences .

Structure-Activity Relationship (SAR) Exploration

Q. Q: What structural modifications could enhance this compound’s pharmacological profile?

A:

- Cyclopropane Substituents : Introduce electron-withdrawing groups (e.g., CF₃) to increase metabolic stability .

- Sulfonamide Replacement : Test carbamate or urea analogs to modulate solubility and binding kinetics .

- Hydroxyl Group Derivatization : Acetylation or glycosylation to improve bioavailability or target specific tissues (e.g., brain via prodrugs) .

Stability and Degradation Pathways

Q. Q: What are the major degradation pathways under physiological conditions, and how can stability be improved?

A:

- Hydrolysis : The cyclopropane ring is susceptible to acid-catalyzed ring-opening. Stabilize via steric hindrance (e.g., bulky ortho substituents) .

- Oxidative Metabolism : CYP450-mediated hydroxylation at the phenyl group. Introduce deuterium at vulnerable positions to slow metabolism .

- Formulation Strategies : Encapsulate in liposomes or PEGylate to protect against enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.